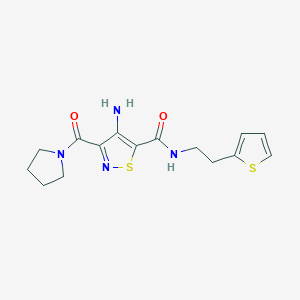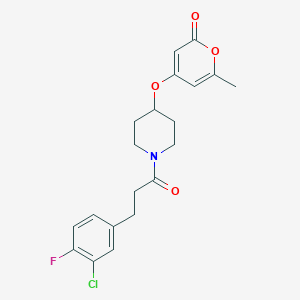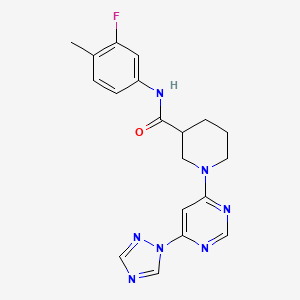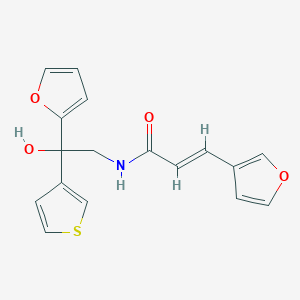
4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(thiophen-2-yl)ethyl)isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(thiophen-2-yl)ethyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S2 and its molecular weight is 350.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on synthesizing new compounds starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. For instance, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol was obtained and transformed into various compounds through reactions with primary and secondary amines. The antimicrobial activity study revealed that all the compounds screened showed good or moderate activity, indicating the potential of these synthesized compounds in antimicrobial applications (Hacer Bayrak et al., 2009).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds were designed by molecular hybridization and synthesized from aryl thioamides. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, one compound showed promising activity against all tests, highlighting its potential as a Mycobacterium tuberculosis GyrB inhibitor (V. U. Jeankumar et al., 2013).
Potential Nootropic Agents
Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed at evaluating their nootropic activity. This study involved the transformation of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine through various treatments, producing compounds tested for nootropic activity. The exploration into these compounds opens avenues for developing new nootropic agents (V. Valenta et al., 1994).
Synthesis of Novel Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The study aimed to identify compounds with potential anticancer and anti-inflammatory properties, contributing valuable insights into the development of new therapeutic agents (A. Rahmouni et al., 2016).
Properties
IUPAC Name |
4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-thiophen-2-ylethyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c16-11-12(15(21)19-7-1-2-8-19)18-23-13(11)14(20)17-6-5-10-4-3-9-22-10/h3-4,9H,1-2,5-8,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUBOFQCOQOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)
![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)
![4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2541655.png)



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)

![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)


